![molecular formula C17H23N3O2 B5189976 N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylpropoxy)benzamide](/img/structure/B5189976.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylpropoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylpropoxy)benzamide is a compound that features an imidazole ring, a propyl chain, and a benzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylpropoxy)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where the imidazole ring reacts with a propyl halide.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 3-(2-methylpropoxy)benzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Substituted benzamides.
科学的研究の応用
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and coatings.
作用機序
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylpropoxy)benzamide is unique due to its specific combination of an imidazole ring, a propyl chain, and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-14(2)12-22-16-6-3-5-15(11-16)17(21)19-7-4-9-20-10-8-18-13-20/h3,5-6,8,10-11,13-14H,4,7,9,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWXZIIBKPEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
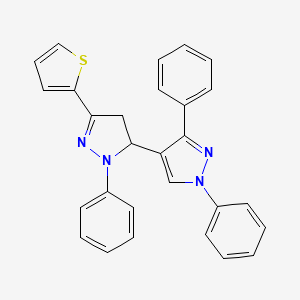
![3,4,5-trimethoxy-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5189898.png)
![4-[(3-bromobenzoyl)amino]butanoic acid](/img/structure/B5189903.png)
![dimethyl [(4-fluorophenyl)methylene]biscarbamate](/img/structure/B5189906.png)
![N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B5189913.png)
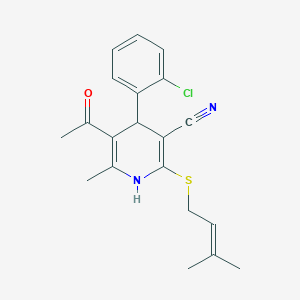
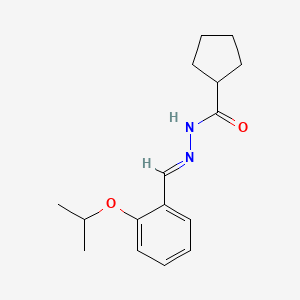
![(3S)-4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B5189926.png)
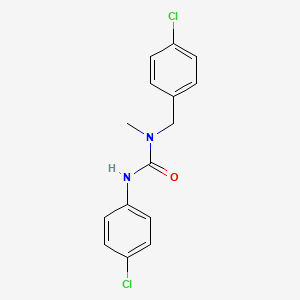
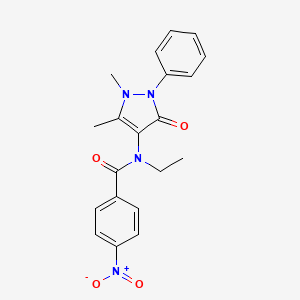
![4-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5189943.png)
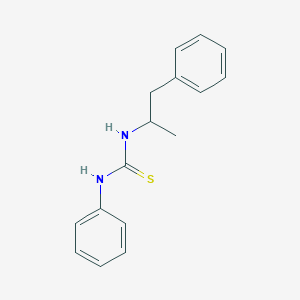
![2-bromo-3,4,5-trimethoxy-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B5189969.png)
![(4Z)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B5189980.png)
